molecular formula C12H15N5 B12266784 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No.: B12266784
M. Wt: 229.28 g/mol
InChI Key: BZEGFUKVEVRELC-UHFFFAOYSA-N
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Description

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with an azetidine ring, which is further substituted with a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-methyl-1H-imidazole moiety, which can be synthesized via the Radziszewski reaction involving glyoxal, ammonia, and acetaldehyde . This intermediate is then reacted with an azetidine derivative under suitable conditions to form the azetidine-imidazole intermediate. Finally, this intermediate is coupled with a pyrazine derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the pyrazine and imidazole rings.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, affecting their activity. The pyrazine ring can interact with nucleic acids and proteins, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-imidazole: A simpler compound with similar biological activity.

    Azetidine: A four-membered ring compound with different substituents.

    Pyrazine: A six-membered ring compound with nitrogen atoms at positions 1 and 4.

Uniqueness

2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to its combination of three distinct moieties: imidazole, azetidine, and pyrazine. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C12H15N5

Molecular Weight

229.28 g/mol

IUPAC Name

2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazine

InChI

InChI=1S/C12H15N5/c1-10-14-4-5-16(10)7-11-8-17(9-11)12-6-13-2-3-15-12/h2-6,11H,7-9H2,1H3

InChI Key

BZEGFUKVEVRELC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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